molecular formula C32H35N5O4 B11435504 N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B11435504
M. Wt: 553.7 g/mol
InChI Key: RGJLMHTYOPQRMF-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a quinazoline derivative, and a benzyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The quinazoline derivative is then synthesized and coupled with the piperidine intermediate. The final step involves the formation of the propanamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-benzamide
  • N-(1-benzylpiperidin-4-yl)-2,2-dimethyl-propionamide
  • N-(1-benzylpiperidin-4-yl)-4-methoxy-benzamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide stands out due to its unique combination of a piperidine ring, a quinazoline derivative, and a benzyl group. This structural complexity may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C32H35N5O4

Molecular Weight

553.7 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C32H35N5O4/c1-23-11-13-25(14-12-23)34-30(39)22-37-28-10-6-5-9-27(28)31(40)36(32(37)41)20-17-29(38)33-26-15-18-35(19-16-26)21-24-7-3-2-4-8-24/h2-14,26H,15-22H2,1H3,(H,33,38)(H,34,39)

InChI Key

RGJLMHTYOPQRMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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